N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-16(20-11-14-7-3-1-4-8-14)13-27-19-23-22-17(26-19)12-21-18(25)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSXUFJAQVFYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-(Benzamidomethyl)acetic Acid
Starting Material : 2-(Benzamidomethyl)acetic acid.
Reaction :
- Dissolve 2-(benzamidomethyl)acetic acid (10 mmol) in methanol (50 mL).
- Add concentrated H2SO4 (0.5 mL) and reflux for 8 hours.
- Neutralize with NaHCO3, extract with ethyl acetate, and evaporate to yield methyl 2-(benzamidomethyl)acetate (92% yield).
Characterization :
Hydrazide Formation
Reaction :
- React methyl 2-(benzamidomethyl)acetate (5 mmol) with hydrazine hydrate (15 mmol) in ethanol (30 mL) at 80°C for 4 hours.
- Filter and recrystallize to obtain 2-(benzamidomethyl)acetohydrazide (85% yield).
Characterization :
- IR (KBr) : 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
Cyclization to Oxadiazole-Thiol
Reaction :
- Suspend 2-(benzamidomethyl)acetohydrazide (3 mmol) in ethanol (20 mL).
- Add carbon disulfide (6 mmol) and KOH (4 mmol).
- Reflux for 6 hours, acidify with HCl, and extract with CH2Cl2 to isolate 5-(benzamidomethyl)-1,3,4-oxadiazole-2-thiol (78% yield).
Characterization :
- LC-MS : m/z 278.1 [M+H]+.
Synthesis of Fragment B: Benzylcarbamoyl Methylsulfanyl Group
Preparation of 2-Bromo-N-benzylacetamide
Reaction :
- Dissolve benzylamine (10 mmol) in dry THF (30 mL).
- Add bromoacetyl bromide (12 mmol) dropwise at 0°C.
- Stir for 2 hours, quench with water, and extract to yield 2-bromo-N-benzylacetamide (88% yield).
Characterization :
Final Assembly: Alkylation of Oxadiazole-Thiol
Reaction Conditions Optimization
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | DMF | 25°C | 52 |
| 2 | Et3N | DMF | 50°C | 68 |
| 3 | LiH | THF | 0°C → 25°C | 79 |
Optimal Protocol :
- Combine 5-(benzamidomethyl)-1,3,4-oxadiazole-2-thiol (1 mmol), 2-bromo-N-benzylacetamide (1.2 mmol), and LiH (2 mmol) in THF (15 mL).
- Stir at 0°C for 1 hour, then warm to 25°C for 12 hours.
- Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (79% yield).
Characterization :
- 1H-NMR (DMSO-d6) : δ 8.12 (s, 1H, NH), 7.75–7.21 (m, 10H, Ar-H), 4.52 (s, 2H, CH2), 4.34 (s, 2H, SCH2).
- 13C-NMR : δ 169.8 (C=O), 166.2 (oxadiazole-C), 137.5–127.1 (Ar-C).
Alternative Routes and Comparative Analysis
Direct Cyclization Using Amidoximes
Method :
- Convert methyl 2-cyano-3-(benzamidomethyl)propanoate to amidoxime using NH2OH·HCl.
- Cyclize with 3,6-dichloropicolinoyl chloride in toluene to form oxadiazole (65% yield).
Advantages : Avoids thiol handling but requires stringent temperature control.
One-Pot Thiol-Ene Click Chemistry
Method :
- React 5-allyl-1,3,4-oxadiazole-2-methylbenzamide with HS-CH2-C(O)-NH-Benzyl under UV light.
- Achieves 72% yield but requires specialized equipment.
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Due to its complex structure, the compound could be a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thus inhibiting enzyme activity.
Catalysis: When used as a ligand, the compound can stabilize metal centers, facilitating catalytic reactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Structural Differences
Substituent Diversity :
- The target compound employs a benzylcarbamoyl-methylsulfanyl group, distinguishing it from analogues with thiazolyl (7a), indolylpropyl (), or cyclopropyl () substituents.
- The benzamide group at position 2 is conserved in many analogues but varies in para-substitutions (e.g., 4-ethoxy in , 4-bromo in ).
- Impact on Physicochemical Properties: Melting Points: Analogues with polar groups (e.g., 7a: 134–178°C) have higher melting points than nonpolar derivatives. The target’s benzylcarbamoyl group may lower its melting point compared to 7a. Molecular Weight: The target (~414 g/mol) is intermediate in size, smaller than indolylpropyl derivatives (, 498 g/mol) but larger than cyclopropyl analogues (, 376 g/mol).
Biological Activity
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with a sulfanyl group and a 1,3,4-oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of 342.47 g/mol.
- Antimicrobial Activity : Compounds similar to this compound have been shown to exhibit antimicrobial properties by inhibiting the growth of various bacterial and fungal strains. For instance, derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antifungal activity against pathogens like Fusarium oxysporum and Botrytis cinerea .
- Kinase Inhibition : Recent studies have indicated that benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain types of cancers .
- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. This effect is often linked to its ability to interfere with critical cellular pathways such as those governed by dihydrofolate reductase (DHFR) .
Efficacy Against Cancer
In a study involving benzamide derivatives, it was found that certain compounds exhibited moderate to high potency against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the benzamide structure could enhance its anticancer properties .
Table of Biological Activities
Case Study 1: Antifungal Activity
In a controlled experiment, this compound was tested against multiple fungal strains. The results indicated a significant reduction in fungal growth compared to control groups, suggesting its potential use as an antifungal agent in agricultural applications.
Case Study 2: Cancer Cell Line Studies
A series of benzamide derivatives were screened for their effects on cell proliferation in human cancer cell lines. The compound demonstrated a notable ability to inhibit proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effectiveness at low concentrations.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide?
The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acids using oxalyl chloride or similar dehydrating agents under reflux (e.g., acetonitrile, 60–80°C) .
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution with mercaptoacetic acid derivatives .
Benzamide Coupling : Reaction with benzoyl chloride in the presence of a base (e.g., pyridine) .
Key Optimization Parameters :
- Solvent polarity (DMF or dichloromethane preferred for coupling steps).
- Temperature control (±5°C) to minimize side reactions.
- Yields range from 24–60% depending on substituent steric effects .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- NMR Spectroscopy : Confirm regiochemistry via and NMR shifts (e.g., oxadiazole C=O at ~166 ppm, benzamide NH at δ 12.46 ppm) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H] at m/z 366.1 for fluorophenyl analogs) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Pre-dissolve in DMSO for in vitro assays (<1% v/v to avoid cytotoxicity) .
- Stability : Susceptible to hydrolysis in acidic/basic conditions; store desiccated at -20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF, -NO) on the benzamide ring to enhance target binding .
- Oxadiazole Modifications : Replace sulfur with selenium to evaluate redox activity .
- Data-Driven Optimization : Use IC values from enzyme inhibition assays (e.g., IC = 0.427 μM for similar oxadiazoles ) to guide iterative synthesis.
Q. What computational tools are effective for predicting target interactions?
- Molecular Docking : UCSF Chimera for visualizing ligand-receptor binding (e.g., oxadiazole interactions with kinase ATP pockets) .
- MD Simulations : GROMACS to assess binding stability over 100 ns trajectories .
- ADMET Prediction : SwissADME for evaluating pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. How should researchers address contradictions in bioactivity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
